![molecular formula C9H14OSi B1583874 3-(Trimethylsilyl)phenol CAS No. 17881-95-7](/img/structure/B1583874.png)
3-(Trimethylsilyl)phenol
Overview
Description
3-(Trimethylsilyl)phenol is a compound with the molecular formula C9H14OSi . It has a molecular weight of 166.3 . This compound is characterized by a trimethylsilyl group attached to a phenol group .
Synthesis Analysis
Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, are often used in organic chemistry for their chemical inertness and large molecular volume . They are used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . This is done by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis
The 3-(Trimethylsilyl)phenol molecule contains a total of 25 bonds. There are 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis
Trimethylsilyl groups, like the one in 3-(Trimethylsilyl)phenol, can be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Scientific Research Applications
Synthesis of Bioactive Phenolic Compounds
3-(Trimethylsilyl)phenol: is utilized in the synthesis of various bioactive phenolic compounds. These compounds are significant due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties . The trimethylsilyl (TMS) group in 3-(Trimethylsilyl)phenol can act as a protective group during the synthesis, which can be removed later to yield the desired phenolic structure.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-(Trimethylsilyl)phenol is the hydroxyl groups on certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
3-(Trimethylsilyl)phenol: interacts with its targets by forming trimethylsiloxy groups on the molecule . This is achieved through a process known as trimethylsilylation . The trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathway affected by 3-(Trimethylsilyl)phenol is the shikimic acid pathway . This pathway is responsible for the biosynthesis of phenolic compounds . The compound’s action can lead to the formation of complex phenolics .
Pharmacokinetics
The ADME properties of 3-(Trimethylsilyl)phenol It’s known that the compound has a molecular weight of 1663 , which may influence its absorption, distribution, metabolism, and excretion in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The molecular and cellular effects of 3-(Trimethylsilyl)phenol It’s known that the compound’s action can lead to the formation of trimethylsiloxy groups on the molecule , which can make the compounds more volatile and amenable to analysis .
properties
IUPAC Name |
3-trimethylsilylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSAAXNTJKNMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294496 | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)phenol | |
CAS RN |
17881-95-7 | |
Record name | NSC96827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(trimethylsilyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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